molecular formula C16H28N2O4 B3013078 (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate CAS No. 1286208-78-3

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate

Cat. No.: B3013078
CAS No.: 1286208-78-3
M. Wt: 312.41
InChI Key: STXKSKQKWJNTQE-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H28N2O4 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Synthesis : (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis : The compound has been synthesized as a cyclic amino acid ester and analyzed using methods like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction. These analyses provide insights into its molecular structure, revealing aspects like dihedral angles and space group information (Moriguchi et al., 2014).

Chemical Transformations and Synthesis

  • Formation of Bicyclic Systems : X-ray studies show that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, related to the subject compound, forms bicyclic systems with specific orientations and configurations, useful in further chemical transformations (Didierjean et al., 2004).

  • Intermediate in Biologically Active Compounds : It serves as an intermediate in synthesizing biologically active compounds like crizotinib, demonstrating its importance in medicinal chemistry (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : The compound is a crucial intermediate in synthesizing drugs like Vandetanib. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution (Wang et al., 2015).

Application in Diverse Piperidine Derivatives

  • Synthesis of Diverse Piperidine Derivatives : The compound is involved in reactions leading to various piperidine derivatives, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014).

  • Building Block for Substituted Piperidines : It acts as a scaffold for preparing substituted piperidines, crucial for advancing synthetic organic chemistry (Harmsen et al., 2011).

Properties

IUPAC Name

tert-butyl (3S)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKSKQKWJNTQE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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